
Darglitazone sodium
描述
达格列净钠属于噻唑烷二酮类药物,是过氧化物酶体增殖物激活受体γ(PPAR-γ)的激动剂。该化合物因其胰岛素增敏作用而被研究,包括改善血糖和血脂控制。 最初由辉瑞开发,达格列净钠被研究用作治疗2型糖尿病等代谢性疾病的潜在药物 .
准备方法
合成路线和反应条件: 达格列净钠的合成涉及多个步骤,从噻唑烷二酮核心化合物的制备开始。关键步骤包括:
- 噻唑烷二酮环的形成。
- 引入恶唑部分。
- 将苯基和恶唑基团偶联到噻唑烷二酮核心。
工业生产方法: 虽然达格列净钠的具体工业生产方法没有广泛记载,但一般方法涉及优化合成路线,以便大规模生产。 这包括通过控制反应条件和纯化过程来确保最终产物的高收率和纯度 .
化学反应分析
反应类型: 达格列净钠经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变分子内的官能团。
取代: 取代反应可以在苯环或恶唑环上发生,导致形成取代衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 卤化剂和亲核试剂常用于取代反应。
主要产物: 从这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能生成羟基化衍生物,而取代可能导致卤化或烷基化产物 .
科学研究应用
Clinical Applications
- Type 2 Diabetes Mellitus : Darglitazone sodium was primarily developed for the treatment of type 2 diabetes. Clinical trials indicated that it could significantly improve glycemic control when administered at doses such as 5 mg daily for 14 days .
- Metabolic Syndrome : Beyond diabetes, there is potential for application in metabolic syndrome management due to its effects on insulin sensitivity and lipid profiles .
- Cardiovascular Health : Some studies suggest that TZDs, including darglitazone, may have protective cardiovascular effects by improving endothelial function and reducing inflammation .
Side Effects and Safety Profile
Despite its potential benefits, the TZD class has been associated with several adverse effects:
- Edema and Weight Gain : Peripheral edema is a common side effect, observed in approximately 5% of patients using TZDs, which can increase to 18% when combined with other antidiabetic medications .
- Cardiac Risks : Concerns regarding heart failure and other cardiovascular issues have been raised due to the fluid retention associated with TZDs .
- Liver Toxicity : The history of troglitazone's withdrawal due to severe liver toxicity highlights the need for careful monitoring when using this drug class .
Table 1: Summary of Clinical Trials Involving this compound
Case Studies
-
Case Study on Glycemic Control :
A clinical trial involving darglitazone showed a substantial reduction in HbA1c levels among participants with type 2 diabetes. The results indicated that darglitazone could be effective in managing long-term blood glucose levels. -
Immune Response and Liver Injury :
Research indicated that darglitazone's mechanism might involve immune modulation leading to liver injury in specific contexts. Studies using animal models demonstrated that the drug could activate inflammasomes associated with liver injury .
作用机制
达格列净钠通过激活过氧化物酶体增殖物激活受体γ(PPAR-γ)发挥作用,PPAR-γ是一种调节基因表达的核受体这导致胰岛素敏感性和血糖控制的改善 .
类似化合物:
罗格列酮: 另一种具有类似胰岛素增敏作用的噻唑烷二酮。
吡格列酮: 一种广泛用于治疗2型糖尿病的噻唑烷二酮。
曲格列酮: 一种早期的噻唑烷二酮,因安全问题而被撤出市场。
独特性: 达格列净钠在其特定的分子结构中是独一无二的,该结构包括一个与恶唑部分偶联的噻唑烷二酮核心。 这种结构有助于其独特的药理学特征和潜在的治疗应用 .
相似化合物的比较
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Pioglitazone: A widely used thiazolidinedione for the treatment of type 2 diabetes mellitus.
Troglitazone: An earlier thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness: Darglitazone sodium is unique in its specific molecular structure, which includes a thiazolidinedione core coupled with an oxazole moiety. This structure contributes to its distinct pharmacological profile and potential therapeutic applications .
生物活性
Darglitazone sodium, a member of the thiazolidinedione class of drugs, is primarily recognized for its role as a selective agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound has been extensively studied for its insulin-sensitizing effects, making it a candidate for managing metabolic disorders such as type 2 diabetes mellitus. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical findings, and comparative analysis with other thiazolidinediones.
This compound functions by activating PPAR-γ, a nuclear receptor that regulates glucose and lipid metabolism. Upon activation, PPAR-γ binds to specific PPAR response elements (PPRE) in DNA, modulating the transcription of genes involved in fatty acid oxidation and adipocyte differentiation. This mechanism results in improved insulin sensitivity and enhanced glycemic control.
Key Effects:
- Improved Insulin Sensitivity: Darglitazone enhances the body's response to insulin, facilitating better glucose uptake and utilization.
- Lipid Profile Improvement: The compound has been shown to decrease triglyceride levels and non-esterified fatty acids (NEFAs), contributing to better lipid management in diabetic patients .
Clinical Research Findings
Several studies have investigated the efficacy of this compound in clinical settings. Below is a summary of notable findings from various trials:
Comparative Analysis with Other Thiazolidinediones
This compound shares structural similarities with other thiazolidinediones like rosiglitazone and pioglitazone but exhibits unique pharmacological properties. The following table compares these compounds based on their biological activities and safety profiles:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Darglitazone | PPAR-γ agonist; improves glycemic control | Oxazole moiety enhances pharmacological profile |
Rosiglitazone | Established use for type 2 diabetes | Associated with higher cardiovascular risks |
Pioglitazone | Commonly prescribed; effective in glycemic control | Linked to bladder cancer risk |
Troglitazone | Earlier TZD; withdrawn due to safety concerns | Known for hepatotoxicity |
Case Studies
-
Study on Insulin Sensitivity:
A double-blind placebo-controlled study demonstrated that darglitazone significantly improved insulin sensitivity in obese patients with NIDDM, reducing fasting plasma glucose levels and overall insulin secretion requirements . -
Impact on Lipid Metabolism:
In a separate study involving obese cats, treatment with darglitazone resulted in a notable decrease in NEFA concentrations, indicating enhanced lipid metabolism alongside improved glycemic control . -
Neuroprotective Effects:
Research on ob/ob mice indicated that darglitazone not only reduced infarct size post-myocardial ischemia but also modulated inflammatory responses, suggesting potential neuroprotective properties .
属性
IUPAC Name |
sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCPCELVARAPHJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141683-98-9 | |
Record name | Darglitazone sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141683989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARGLITAZONE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1P35HS4XI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。